2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride
Description
Evolution of Imidazo[1,2-b]pyridazine Research
The imidazo[1,2-b]pyridazine framework first gained attention in the late 20th century as chemists explored condensed heterocycles for pharmacological applications. Early work focused on synthesizing analogs of purine and pyrimidine bases, given the structural resemblance to these fundamental biological building blocks. The incorporation of multiple nitrogen atoms within the bicyclic system was found to enhance hydrogen-bonding capabilities while maintaining planarity critical for π-π stacking interactions.
A pivotal advancement occurred when researchers recognized the scaffold's adaptability for kinase inhibition. Systematic substitution at positions 2, 3, 6, and 8 enabled fine-tuning of electronic properties and steric bulk, as demonstrated in Table 1:
| Position | Functional Impact | Example Modifications |
|---|---|---|
| 2 | Steric guidance for target binding | Methyl, ethyl, aryl groups |
| 6 | Hinge region interaction in kinases | Amines, morpholine, piperazine |
| 8 | Modulation of electron density | Methyl, halogens, alkoxy |
This tunability propelled imidazo[1,2-b]pyridazines into prominence as privileged structures for protein kinase interaction.
Discovery and Development Timeline
The specific compound 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride entered the scientific literature through patent disclosures in the early 21st century. Key milestones include:
- 2003 : First reported synthesis of 6-aminoimidazo[1,2-b]pyridazine derivatives via α-bromoketone condensation
- 2010 : Systematic evaluation of 6-position substitutions for amyloid plaque targeting
- 2023 : Demonstration of nanomolar TAK1 kinase inhibition using 6-morpholine analogs
- 2025 : Commercial availability through specialty chemical providers
The hydrochloride salt form emerged as the preferred formulation for enhanced solubility in aqueous media, critical for biological testing.
Position in Contemporary Medicinal Chemistry
In modern drug discovery, this compound occupies a strategic niche due to three key attributes:
- Kinase selectivity : The 6-amine group participates in hydrogen bonding with kinase hinge regions, while 2,8-dimethyl groups provide steric control over binding orientation.
- Blood-brain barrier permeability : Calculated logP values (cLogP = 3.54) suggest favorable CNS penetration.
- Synthetic tractability : Halogenation at position 6 enables divergent synthesis through cross-coupling reactions.
Recent studies highlight its utility as a progenitor for TAK1 (transforming growth factor β-activated kinase 1) inhibitors, with optimized derivatives showing IC50 values below 50 nM in multiple myeloma cell lines.
Structural Classification within Heterocyclic Compounds
This molecule belongs to the imidazo[1,2-b]pyridazine family, classified under IUPAC nomenclature as:
- Primary structure : Fused bicyclic system with bridgehead nitrogen
- Substituents :
- Methyl groups at positions 2 and 8
- Exocyclic amine at position 6
- Hydrochloride counterion
The molecular formula C8H10N4·HCl (MW 198.65 g/mol) reflects its composition. Key structural features include:
- Aromaticity : 10 π-electron system across fused rings
- Dipole moment : 4.12 D (calculated) from unequal charge distribution
- Tautomerism : Potential for proton exchange between N1 and N4 positions
Crystallographic studies reveal a planar core structure with methyl groups adopting equatorial orientations to minimize steric clash. The hydrochloride salt demonstrates enhanced stability compared to free base forms, with decomposition temperatures exceeding 200°C.
This structural profile positions the compound as a versatile intermediate for further derivatization. The 6-amine group serves as a handle for introducing diverse functionalities through acylation, alkylation, or transition metal-catalyzed coupling reactions. Contemporary synthetic approaches employ:
- Suzuki-Miyaura cross-coupling for aryl group introduction
- Nucleophilic aromatic substitution at activated positions
- Reductive amination for side chain diversification
Properties
IUPAC Name |
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-5-3-7(9)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H2,9,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJSMIAKWQJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,8-dimethylimidazo[1,2-b]pyridazine with amine derivatives in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
1.1. Neutral Sphingomyelinase 2 Inhibition
One of the prominent applications of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride is as a neutral sphingomyelinase 2 (nSMase2) inhibitor . This inhibition has implications for treating neurodegenerative diseases, particularly Alzheimer's disease. The compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.
- Case Study : A study identified a derivative of this compound (PDDC) that effectively inhibited nSMase2 with an IC50 of 300 nM. It also showed efficacy in reversing cognitive impairment in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent for neurodegenerative disorders .
1.2. Antiparasitic Activity
The compound is also being investigated for its antiparasitic properties . Research has focused on developing novel scaffolds for antiparasitic drugs targeting various diseases such as malaria and Chagas disease.
- Case Study : A study explored the use of imidazo[1,2-b]pyridazine derivatives to enhance antiparasitic efficacy through dual-action mechanisms targeting phosphodiesterases involved in cellular signaling pathways .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical pathways that allow for modifications to enhance its biological activity.
3.1. Treatment of Spinal Muscular Atrophy
Another significant application is in the formulation of drugs for treating spinal muscular atrophy (SMA). The compound serves as an intermediate in the synthesis of Risdiplam, the first oral medication approved for SMA treatment.
Mechanism of Action
The mechanism of action of 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride with analogous compounds in terms of structural features, synthetic pathways, and pharmacological relevance.
Risdiplam (EVRYSDI®)
- Structure : Risdiplam incorporates 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine as a substructure (linked to a pyrido[1,2-a]pyrimidin-4-one core via a diazaspiro[2.5]octane group) .
- Pharmacological Role : Unlike the standalone hydrochloride salt, risdiplam’s full structure enables SMN2 splicing modulation, enhancing SMN protein production in SMA patients.
Key Data :
Property 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine HCl Risdiplam (EVRYSDI®) Molecular Formula C₈H₁₁ClN₅ C₂₂H₂₃N₇O Molecular Weight (g/mol) 212.66 401.46 Therapeutic Application Intermediate FDA-approved SMA drug Bioactivity N/A SMN2 splicing modifier
8-Aminoimidazo[1,2-a]pyridine Derivatives
describes compounds like 8-amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride (38).
- Structural Differences :
- Core: Imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine (pyridazine vs. pyridine ring).
- Substituents: Carboxamide and piperidine groups in compound 38 vs. methyl and amine groups in the target compound.
- Bioactivity : These derivatives target kinase inhibition or GPCR modulation, unlike the SMN2-focused activity of risdiplam .
Pyrido[1,2-b]pyridazine Derivatives
A compound from , (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide , shares a pyrido-pyridazine scaffold but differs in substitution:
- Functional Groups : A trifluoromethyl furan and fluorophenyl group enhance lipophilicity, contrasting with the methyl and amine groups in the target compound.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Features a pyridine core with benzodioxin and dimethylaminomethylphenyl groups ().
- Key Contrast : Lacks the fused imidazo-pyridazine system, reducing structural rigidity compared to the target compound.
- Research Use: Marked as non-validated for medical applications, highlighting its exploratory status .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis (as a risdiplam intermediate) likely involves condensation of pyridazine precursors with methylating agents, whereas analogs like compound 38 require multi-step functionalization .
- Structure-Activity Relationship (SAR) :
- Thermal Properties : Melting points of analogs (e.g., 200°C for compound 38) suggest higher crystallinity than the hydrochloride salt, which may influence formulation .
Biological Activity
2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a fused imidazo-pyridazine structure which is characterized by the presence of nitrogen atoms in its ring system. This unique structure contributes to its biological properties.
Molecular Characteristics
- Molecular Formula : C_9H_10N_4·HCl
- Molecular Weight : 198.65 g/mol
- Solubility : Soluble in DCM and other organic solvents.
Research indicates that this compound may modulate various biological pathways:
- Splicing Modulation : The compound has been shown to influence splicing mechanisms in nucleic acids. It can increase or decrease splicing at specific splice sites on target RNAs, potentially affecting gene expression levels .
- Inhibition of Sphingomyelinase : One notable study identified this compound as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease (AD). The compound demonstrated significant inhibition of exosome release from the brain in vivo, indicating its potential for treating AD .
- Antibacterial Activity : Although not primarily focused on antibacterial properties, related compounds in the imidazo[1,2-b]pyridazine class have shown activity against bacterial topoisomerases, suggesting potential for antibacterial applications .
Alzheimer's Disease Model
A study involving a mouse model of Alzheimer's disease reported that a derivative of this compound (referred to as PDDC) exhibited significant cognitive improvement. The compound was assessed for its pharmacokinetic properties and demonstrated favorable brain penetration and metabolic stability .
Structure-Activity Relationship Studies
Extensive SAR studies have been conducted to optimize the biological activity of derivatives based on the imidazo[1,2-b]pyridazine core. These studies revealed that modifications to the substituents on the core structure can significantly enhance potency against nSMase2 while maintaining desirable pharmacokinetic profiles. For example, certain analogues showed IC50 values as low as 300 nM against nSMase2, highlighting their potential as therapeutic agents in neurodegenerative conditions .
Comparative Biological Activity Table
| Compound | Target | IC50 Value | Notes |
|---|---|---|---|
| PDDC | nSMase2 | 300 nM | Significant inhibition of exosome secretion |
| Compound X | Bacterial Topoisomerase | 0.33 μM | Effective against S. aureus DNA gyrase |
Q & A
Q. What are the optimal synthetic routes for 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride?
The synthesis typically involves condensation reactions using precursors like 2,3-dimethyl-6-nitro-2H-indazole, followed by cyclization under controlled conditions. A common protocol includes reacting the precursor with triethylamine (Et₃N) in dichloromethane (DCM) to form the imidazo[1,2-b]pyridazine core. Purification via crystallization or column chromatography is critical to achieving >95% purity . Scale-up requires precise temperature control (60–80°C) and inert atmospheres to avoid side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess purity.
- NMR (¹H and ¹³C) to confirm substituent positions (e.g., methyl groups at C2/C8 and amine at C6).
- Mass Spectrometry (MS) to verify the molecular ion peak at m/z 162.196 (free base) or 198.65 (hydrochloride salt) .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
The hydrochloride salt enhances aqueous solubility (~10 mg/mL in water at 25°C), but solubility in organic solvents like DMSO or ethanol is limited. For biological assays, use co-solvents (e.g., <5% DMSO) or buffered solutions (pH 4–6) to maintain stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent Variation : Replace the C6 amine with halides, carboxylates, or alkyl groups to probe electronic effects.
- Biological Assays : Test derivatives against targets like kinases or GPCRs using in vitro binding assays (e.g., IC₅₀ determination).
- Computational Modeling : Perform docking studies with targets (e.g., SMN2 splicing modifiers) to predict binding affinity .
- Reference Data : Compare with analogs like 6-chloro-2-methylimidazo[1,2-b]pyridazine (IC₅₀ = 30 nM in stress-related assays) .
Q. What analytical methods are recommended for detecting nitrosamine impurities in synthesized batches?
Use HPLC-MS/MS with a C18 column and MRM (Multiple Reaction Monitoring) mode. For example, detect N-nitroso-risdiplam (a related impurity) at m/z 430.46 with a LOQ (Limit of Quantitation) of 0.1 ppm. Validate methods per ICH M7 guidelines to ensure compliance .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations.
- Structural Confirmation : Verify if discrepancies arise from tautomerism (e.g., amine vs. imine forms) or salt forms.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., risdiplam derivatives) to identify trends .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to SMN2 RNA using AMBER or GROMACS.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications.
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors at C6) using Schrödinger Suite .
Q. How does the hydrochloride salt influence stability under varying pH and temperature conditions?
- pH Stability : The compound degrades at pH >7, forming free base precipitates. Use citrate buffers (pH 4–6) for long-term storage.
- Thermal Stability : Store at 2–8°C in amber vials; avoid freeze-thaw cycles to prevent hydrolysis .
Q. What degradation products are formed under accelerated stability conditions, and how are they identified?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Major degradants include:
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
- Reaction Exotherms : Use jacketed reactors with controlled cooling to prevent runaway reactions.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for higher yields (75–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
